molecular formula C9H12N6O3S B10966268 N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide

Cat. No.: B10966268
M. Wt: 284.30 g/mol
InChI Key: HWKLYEVOYXKJGV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide: is a complex organic compound that features a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride to form the acetyl derivative.

    Hydrazinecarbothioamide Formation: The acetyl derivative is then reacted with thiosemicarbazide under basic conditions to form the hydrazinecarbothioamide moiety.

    Cyclopropyl Group Introduction: Finally, the cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation techniques to convert the nitro group to an amine.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro-substituted pyrazoles on biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-[(3-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C9H12N6O3S

Molecular Weight

284.30 g/mol

IUPAC Name

1-cyclopropyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]thiourea

InChI

InChI=1S/C9H12N6O3S/c16-8(11-12-9(19)10-6-1-2-6)5-14-4-3-7(13-14)15(17)18/h3-4,6H,1-2,5H2,(H,11,16)(H2,10,12,19)

InChI Key

HWKLYEVOYXKJGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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